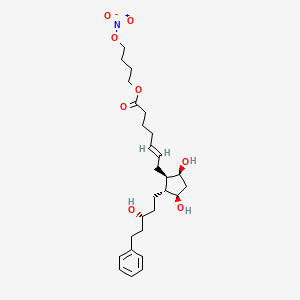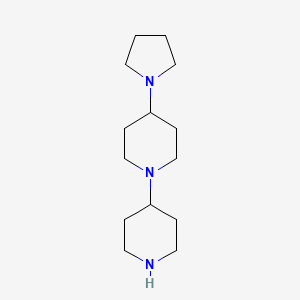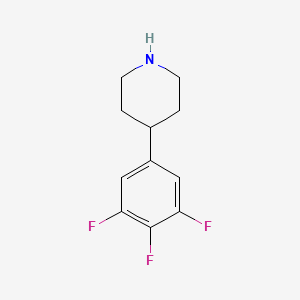
(E)-Latanoprostene Bunod
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Latanoprostene Bunod is a prostaglandin analog used primarily in the treatment of glaucoma and ocular hypertension. It is a nitric oxide-donating prostaglandin F2α analog that helps to reduce intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Latanoprostene Bunod involves multiple steps, starting from commercially available prostaglandin F2α. The key steps include esterification, reduction, and nitration reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Latanoprostene Bunod undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the prostaglandin structure.
Substitution: Substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nitrating agents like nitric acid. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various prostaglandin derivatives, each with different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-Latanoprostene Bunod is used as a model compound to study the synthesis and reactivity of prostaglandin analogs.
Biology
In biological research, it is used to study the mechanisms of intraocular pressure regulation and the role of nitric oxide in ocular physiology.
Medicine
Medically, this compound is used to treat glaucoma and ocular hypertension. It is also being investigated for its potential use in other conditions where nitric oxide donation could be beneficial.
Industry
In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting intraocular pressure and other nitric oxide-related pathways.
Wirkmechanismus
(E)-Latanoprostene Bunod exerts its effects by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways. The compound releases nitric oxide, which relaxes the trabecular meshwork and enhances outflow. Additionally, it acts on prostaglandin receptors to increase uveoscleral outflow.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other prostaglandin analogs such as latanoprost, travoprost, and bimatoprost.
Uniqueness
What sets (E)-Latanoprostene Bunod apart is its dual mechanism of action involving both prostaglandin receptor activation and nitric oxide donation. This dual action makes it more effective in reducing intraocular pressure compared to other prostaglandin analogs.
Eigenschaften
CAS-Nummer |
2099033-66-4 |
|---|---|
Molekularformel |
C27H41NO8 |
Molekulargewicht |
507.6 g/mol |
IUPAC-Name |
4-nitrooxybutyl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1+/t22-,23+,24+,25-,26+/m0/s1 |
InChI-Schlüssel |
LOVMMUBRQUFEAH-LMDVOQDDSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C/CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@H](CCC2=CC=CC=C2)O)O |
Kanonische SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3,4-dihydroxybenzoate](/img/structure/B13427662.png)





![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13427692.png)
![4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B13427695.png)
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13427697.png)


